4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine;hydrochloride
Overview
Description
4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine hydrochloride is a complex organic compound with a unique structure that combines elements of benzodioxole, piperazine, and benzothienopyrimidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine hydrochloride involves multiple steps, including the formation of intermediate compounds. The process typically begins with the preparation of the benzodioxole and piperazine derivatives, followed by their coupling with the benzothienopyrimidine core. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and reduce costs. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine hydrochloride can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are critical in determining the reaction’s outcome and the purity of the products formed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine hydrochloride has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: The compound has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease processes.
Mechanism of Action
The mechanism of action of 4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Several compounds share structural similarities with 4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine hydrochloride, including:
- 3-ALLYL-2-[(1,3-BENZODIOXOL-5-YLMETHYL)SULFANYL]-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
- N-(1,3-BENZODIOXOL-5-YL)-2-{[3-(4-METHYLPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE
Uniqueness
What sets 4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine hydrochloride apart is its unique combination of functional groups and structural motifs, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S.ClH/c1-15-24-22(21-17-4-2-3-5-20(17)30-23(21)25-15)27-10-8-26(9-11-27)13-16-6-7-18-19(12-16)29-14-28-18;/h6-7,12H,2-5,8-11,13-14H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIOTCXWXDFIBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C3=C(CCCC3)SC2=N1)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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